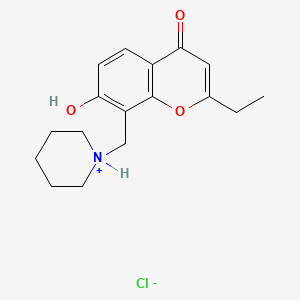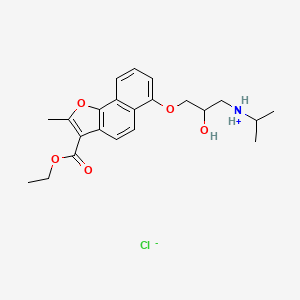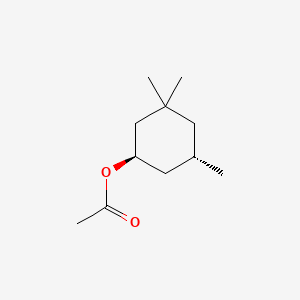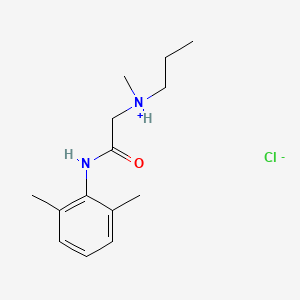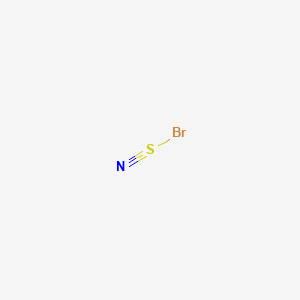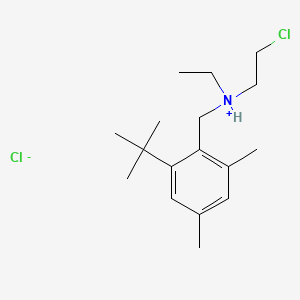
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually facilitated by heating and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride can be used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
The compound may have applications in biological research, particularly in studies involving cell membranes and ion transport due to its quaternary ammonium structure.
Medicine
In medicine, quaternary ammonium compounds are often explored for their antimicrobial properties. This compound could potentially be investigated for similar uses.
Industry
Industrially, the compound might be used in the formulation of disinfectants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and in DNA extraction.
Uniqueness
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride is unique due to its specific structural features, such as the presence of tert-butyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
66903-07-9 |
|---|---|
Molekularformel |
C17H29Cl2N |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(2-tert-butyl-4,6-dimethylphenyl)methyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C17H28ClN.ClH/c1-7-19(9-8-18)12-15-14(3)10-13(2)11-16(15)17(4,5)6;/h10-11H,7-9,12H2,1-6H3;1H |
InChI-Schlüssel |
XBYUPQOADDKLNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCCl)CC1=C(C=C(C=C1C(C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


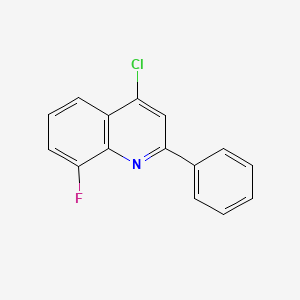

![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
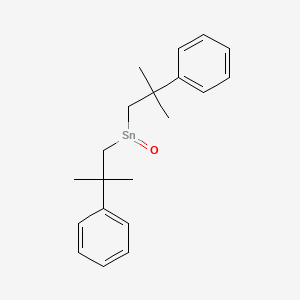
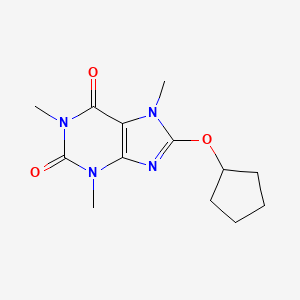
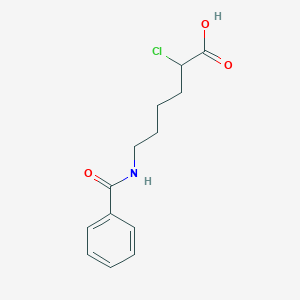
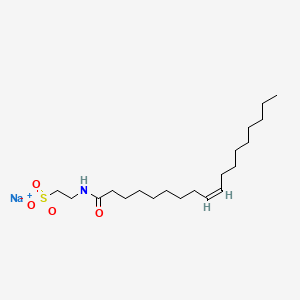
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
